molecular formula C5H6N2OS B3296353 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one CAS No. 89322-74-7

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

Cat. No.: B3296353
CAS No.: 89322-74-7
M. Wt: 142.18 g/mol
InChI Key: CCRLNAQEUPHCJX-UHFFFAOYSA-N
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Description

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one: is a heterocyclic compound that belongs to the class of thioxopyrimidines This compound is characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one typically involves the condensation of thiourea with β-ketoesters or β-diketones under acidic or basic conditions. One common method is the Biginelli reaction, which involves the reaction of thiourea, an aldehyde, and a β-ketoester in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Biginelli reaction, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidines.

    Substitution: The methyl group and the sulfur atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They have been explored as antiviral, antibacterial, and anticancer agents.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes. The sulfur atom in the compound can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Thioxo-5,6-dihydropyrimidin-4(1H)-one: Lacks the methyl group at the 5-position.

    5-Methyl-4,6-dioxo-5,6-dihydropyrimidine: Contains oxygen atoms instead of sulfur.

    5-Methyl-6-oxo-5,6-dihydropyrimidin-4(1H)-one: Contains an oxygen atom at the 6-position instead of sulfur.

Uniqueness

5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one is unique due to the presence of both a methyl group at the 5-position and a sulfur atom at the 6-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-4-sulfanylidene-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRLNAQEUPHCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC=NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 2
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 3
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 4
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 5
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one
Reactant of Route 6
5-Methyl-6-thioxo-5,6-dihydropyrimidin-4(1H)-one

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